molecular formula C13H10O3 B14156757 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl- CAS No. 3993-55-3

7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl-

Cat. No.: B14156757
CAS No.: 3993-55-3
M. Wt: 214.22 g/mol
InChI Key: DIHWOVDWZWBMAI-UHFFFAOYSA-N
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Description

7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl- is a complex organic compound with a unique structure that includes a furobenzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted furobenzopyran compounds.

Scientific Research Applications

7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-:

    7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-: Another related compound with unique chemical properties.

Uniqueness

7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl- stands out due to its specific substitution pattern, which may confer unique chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,9-dimethyl-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

3993-55-3

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

2,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C13H10O3/c1-7-5-10-6-9-3-4-11(14)16-12(9)8(2)13(10)15-7/h3-6H,1-2H3

InChI Key

DIHWOVDWZWBMAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)C

Origin of Product

United States

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